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molecular formula C6H4BrFO B1288921 3-Bromo-5-fluorophenol CAS No. 433939-27-6

3-Bromo-5-fluorophenol

Cat. No. B1288921
M. Wt: 191 g/mol
InChI Key: JCPJGUPQZDEZQH-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

To a solution of 1-bromo-3-fluoro-5-benzyloxybenzene (110.0 g, 0.39 mol; see step (i) above) and N,N-dimethylaniline (474.0 g, 3.92 mol) in anhydrous CH2Cl2 (1.0 L) at 0° C. was added aluminium chloride (156.0 g, 1.17 mol). After 10 min, the ice bath was removed and the stirring was continued for 2 h. The reaction was quenched by the cautious addition of 3N HCl (600 mL). The layers were separated, and the aqueous layer was extracted with CH2Cl2 (2×150 mL). The combined organic extracts were washed with 2N HCl (250 mL) and H2O (3×250 mL). To the organic layer was added 15% KOH (500 mL), and the layers were separated. The organic layer was further extracted with 2 N KOH (2×70 mL). The combined aqueous layers were washed with CH2Cl2 (3×100 mL) and then acidified with 4N HCl. The aqueous layer was extracted with Et2O (3×125 mL) then, the combined Et2O extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the sub-title compound (69.0 g, 92%) as a brown oil that was used without further purification.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8]CC2C=CC=CC=2)[CH:5]=[C:4]([F:16])[CH:3]=1.CN(C)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:16])[CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=CC=C1)F
Name
Quantity
474 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
156 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
the stirring was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the cautious addition of 3N HCl (600 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 2N HCl (250 mL) and H2O (3×250 mL)
ADDITION
Type
ADDITION
Details
To the organic layer was added 15% KOH (500 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was further extracted with 2 N KOH (2×70 mL)
WASH
Type
WASH
Details
The combined aqueous layers were washed with CH2Cl2 (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (3×125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined Et2O extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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